2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate
Overview
Description
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate is a compound belonging to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen and is often used as an impurity reference standard in pharmaceutical testing . The compound has a molecular formula of C16H24O4 and a molecular weight of 280.36 g/mol .
Mechanism of Action
Target of Action
It is related to ibuprofen , which is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 .
Mode of Action
If it acts similarly to ibuprofen, it would inhibit the cox enzymes, reducing the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Biochemical Pathways
As an nsaid-related compound, it may affect the arachidonic acid pathway, leading to a decrease in the synthesis of prostaglandins and thromboxanes .
Result of Action
If it acts similarly to ibuprofen, it would result in reduced inflammation, pain, and fever due to the decreased production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate typically involves the esterification of 2-(4-Isobutylphenyl)propanoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are often employed
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines
Scientific Research Applications
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic uses.
Industry: Utilized in the development and quality control of pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid.
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid
Uniqueness
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate is unique due to its specific ester linkage, which differentiates it from other NSAIDs. This structural variation can influence its pharmacokinetic properties and interactions with biological targets .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-10-15(18)9-17/h4-7,11-12,15,17-18H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOFRMULCSFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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